molecular formula C11H9ClN2S B14733734 6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B14733734
M. Wt: 236.72 g/mol
InChI Key: BBAWZTGONVKDBC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system containing both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole stands out due to its unique fused ring system, which imparts distinct biological activities. Its ability to act as a CAR agonist and its potent anticancer properties make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

6-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H9ClN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-6,10H,7H2

InChI Key

BBAWZTGONVKDBC-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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